REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH2:12])[CH:9]([OH:11])[CH3:10])=[CH:4][CH:3]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH2:12])[C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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2.91 g
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Type
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reactant
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Smiles
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CC1=CC=C(C=C1)C(C(C)O)=C
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
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43.5 g
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Type
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catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
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It is stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
filtered on Celite
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Type
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CUSTOM
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Details
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the residue is chromatographed on silica gel with ethyl acetate/hexane, whereby 850 mg of title compound 40 in addition to 1.06 g of the starting material
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Type
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CUSTOM
|
Details
|
are obtained as colorless oils
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C(C(C)=O)=C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |